Otosenine: A Comprehensive Technical Overview
Otosenine: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otosenine is a naturally occurring pyrrolizidine (B1209537) alkaloid found in various plant species, notably within the Senecio and Jacobaea genera of the Asteraceae family.[1][2] As a member of the otonecine-type pyrrolizidine alkaloids, its structure is characterized by a macrocyclic diester of the necine base otonecine.[3][4] This class of compounds is of significant interest to the scientific community due to its biological activities, including observed spasmolytic and hypotensive properties.[5][6] This document provides an in-depth technical guide to the chemical structure, physicochemical properties, and known biological activities of Otosenine, intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Physicochemical Properties
Otosenine is a complex macrocyclic lactone featuring a spiro-epoxide and an enone functional group.[1] Its chemical identity is well-defined by its molecular formula, mass, and various spectroscopic and physical characteristics.
Structural and Physicochemical Data
The fundamental structural and physicochemical properties of Otosenine are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | (1R,3'S,4S,6R,7R,11Z)-7-hydroxy-3',6,7,14-tetramethylspiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-3,8,17-trione | [1] |
| Molecular Formula | C₁₉H₂₇NO₇ | [5][6][7][8] |
| Molecular Weight | 381.42 g/mol | [5][6][7][8] |
| CAS Number | 16958-29-5 | [5][6][8] |
| Appearance | Powder | [5] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
| SMILES | O=C([C@]1(O[C@H]1C)C--INVALID-LINK--[C@]2(O)C)O--INVALID-LINK--([H])CCN(C)C/C=C3/COC2=O | [6] |
| InChIKey | CZQLULNMKQAIQL-KZNVHYRYSA-N | [7] |
Spectroscopic Data for Structural Elucidation
The structural confirmation of Otosenine relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While a complete set of publicly available, detailed experimental spectra is limited, the following tables summarize the key expected and reported spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules like Otosenine.
Table 3.1.1: Predicted ¹H NMR Chemical Shifts for Otosenine (Note: Experimental data is not readily available. These are predicted values based on the chemical structure and typical chemical shifts for similar functional groups.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Vinylic H | 5.5 - 6.5 | m |
| H attached to C-O | 3.5 - 5.0 | m |
| H attached to C-N | 2.5 - 4.0 | m |
| Aliphatic H | 1.0 - 2.5 | m |
| Methyl H (N-CH₃) | ~2.5 | s |
| Methyl H (C-CH₃) | 0.8 - 1.5 | d, s |
| Hydroxyl H (O-H) | Variable | br s |
Table 3.1.2: Reported ¹³C NMR Chemical Shifts for Otosenine (Source: Australian Journal of Chemistry, 1982, 35(6), 1173-1181. Specific assignments are not fully available in the public domain.)
| Carbon Type | Reported Chemical Shift Range (δ, ppm) |
| Carbonyl (C=O) | 160 - 180 |
| Vinylic (C=C) | 120 - 140 |
| Carbon attached to O | 60 - 90 |
| Carbon attached to N | 40 - 60 |
| Aliphatic Carbon | 10 - 50 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of Otosenine. Otosenine belongs to the otonecine-type pyrrolizidine alkaloids, which exhibit characteristic fragmentation patterns.
Table 3.2.1: Characteristic Mass Spectrometry Fragmentation for Otosenine
| m/z Value | Interpretation |
| 382.1860 | [M+H]⁺, protonated molecular ion. |
| 168, 150, 122 | Characteristic fragment ions for otonecine-type pyrrolizidine alkaloids. These fragments arise from the cleavage of the necine base structure and are diagnostic for this class of compounds. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Table 3.3.1: Predicted Infrared Absorption Bands for Otosenine (Note: Experimental data is not readily available. These are predicted values based on the functional groups present in the Otosenine structure.)
| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |
| ~3400 (broad) | O-H | Stretching |
| ~2950-2850 | C-H (aliphatic) | Stretching |
| ~1735 (strong) | C=O (ester) | Stretching |
| ~1680 (strong) | C=O (enone) | Stretching |
| ~1650 | C=C | Stretching |
| ~1250-1050 | C-O | Stretching |
Experimental Protocols
Representative Protocol for the Isolation of Otosenine from Senecio Species
The following is a generalized protocol for the isolation of Otosenine from plant material, based on common methods for pyrrolizidine alkaloid extraction.
Workflow for Otosenine Isolation
Caption: A generalized workflow for the isolation of Otosenine.
Methodology:
-
Extraction: The dried and powdered plant material is exhaustively extracted with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure.
-
Acid-Base Partitioning: The concentrated extract is acidified (e.g., with 0.5 M H₂SO₄) and partitioned with an organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonium (B1175870) hydroxide (B78521) to pH 9-10).
-
Alkaloid Extraction: The free alkaloids are extracted from the basified aqueous solution with an organic solvent (e.g., dichloromethane).
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Purification: The organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude alkaloid mixture is then subjected to chromatographic separation, such as column chromatography on silica gel or preparative thin-layer chromatography (TLC), to yield pure Otosenine.
Biological Activity and Potential Mechanism of Action
Otosenine has been reported to exhibit spasmolytic and hypotensive properties.[5][6] While the precise molecular targets and signaling pathways have not been extensively elucidated for Otosenine itself, the spasmolytic action of many natural compounds, including some pyrrolizidine alkaloids, is often attributed to anti-muscarinic and/or calcium channel blocking activities.
Proposed Mechanism of Spasmolytic Action
The following diagram illustrates a plausible mechanism for the spasmolytic effect of Otosenine, based on known mechanisms of similar compounds.
Logical Relationship for Proposed Spasmolytic Mechanism
Caption: Proposed dual mechanism for the spasmolytic action of Otosenine.
This proposed mechanism suggests that Otosenine may exert its spasmolytic effects through two potential pathways:
-
Anti-muscarinic Action: By acting as an antagonist at muscarinic M3 receptors on smooth muscle cells, Otosenine could inhibit the downstream signaling cascade involving phospholipase C and inositol (B14025) triphosphate (IP₃), thereby preventing the release of calcium from intracellular stores.
-
Calcium Channel Blockade: Otosenine may directly block voltage-gated calcium channels on the cell membrane, inhibiting the influx of extracellular calcium.
Both of these actions would lead to a decrease in the intracellular calcium concentration, resulting in smooth muscle relaxation and thus, a spasmolytic effect. Further research is required to validate these proposed mechanisms for Otosenine.
Conclusion
Otosenine is a structurally complex pyrrolizidine alkaloid with demonstrated biological activity. This guide provides a consolidated resource of its chemical structure, physicochemical properties, and a summary of its spectroscopic characteristics. The outlined isolation protocol and the proposed mechanism of its spasmolytic action offer a foundation for further research into its pharmacological potential. A more detailed elucidation of its spectroscopic data and a definitive understanding of its molecular targets and signaling pathways will be crucial for any future development of Otosenine as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Otosenine from Senecio aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lecturio.com [lecturio.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. [Spasmolytic properties of pyrrolizidine alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a High-Resolution Tandem Mass Spectral Library for Pyrrolizidine Alkaloids (PASL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolizidine alkaloids: Actions on muscarinic receptors in the guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
